molecular formula C16H14Cl3N5O B4381428 2,4-DICHLORO-N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE

2,4-DICHLORO-N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE

Cat. No.: B4381428
M. Wt: 398.7 g/mol
InChI Key: IGNMZFVILXUXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DICHLORO-N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzamide core substituted with pyrazole rings, which are further chlorinated and methylated. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, which are synthesized through cyclization reactions involving hydrazines and diketones. The chlorination of these intermediates is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions. The final step involves the coupling of the chlorinated pyrazole intermediates with the benzamide core, often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzamide and pyrazole rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield dechlorinated products.

    Coupling Reactions: The pyrazole rings can participate in coupling reactions with other aromatic or heterocyclic compounds, forming more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides and pyrazoles, while oxidation and reduction reactions can produce oxides or dechlorinated derivatives.

Scientific Research Applications

2,4-DICHLORO-N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for developing new therapeutic agents.

    Medicine: Research into its pharmacological effects and potential as a drug candidate is ongoing.

    Industry: It can be utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-DICHLORO-N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific biological context and the compound’s mode of action.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloropyrimidine: Another chlorinated heterocyclic compound with similar substitution patterns.

    4-Chloro-3,5-dimethylpyrazole: Shares the pyrazole core with similar substituents.

    2,4-Dichloro-1-nitrobenzene: A chlorinated benzene derivative with different functional groups.

Uniqueness

2,4-DICHLORO-N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE is unique due to its specific combination of chlorinated benzamide and pyrazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,4-dichloro-N-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl3N5O/c1-9-15(19)10(2)24(22-9)8-23-7-12(6-20-23)21-16(25)13-4-3-11(17)5-14(13)18/h3-7H,8H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNMZFVILXUXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CN2C=C(C=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DICHLORO-N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE
Reactant of Route 2
Reactant of Route 2
2,4-DICHLORO-N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE
Reactant of Route 3
Reactant of Route 3
2,4-DICHLORO-N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE
Reactant of Route 4
Reactant of Route 4
2,4-DICHLORO-N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE
Reactant of Route 5
Reactant of Route 5
2,4-DICHLORO-N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE
Reactant of Route 6
Reactant of Route 6
2,4-DICHLORO-N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE

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